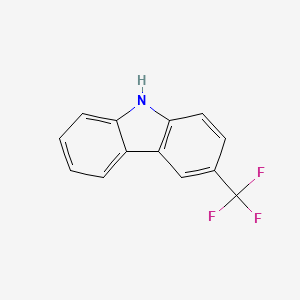
3-(trifluoromethyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(三氟甲基)-9H-咔唑: 是一种属于咔唑类的有机化合物,咔唑类化合物因其在有机电子学、制药学和材料科学领域的多样应用而闻名。连接到咔唑核心上的三氟甲基增强了其化学稳定性和生物活性,使其成为各个领域中备受关注的化合物。
作用机制
3-(三氟甲基)-9H-咔唑的作用机制涉及它与特定分子靶标的相互作用。三氟甲基增强了该化合物与酶和受体结合的能力,调节其活性。 这种相互作用会导致各种生物学效应,例如抑制酶活性或改变信号转导通路 .
准备方法
合成路线和反应条件: 一种常见的方法是Suzuki-Miyaura 偶联反应 ,该反应涉及咔唑的硼酸衍生物与三氟甲基卤化物在钯催化剂存在下的反应 。反应条件通常包括碳酸钾等碱和二甲基甲酰胺等溶剂,并在升高的温度下进行。
工业生产方法: 3-(三氟甲基)-9H-咔唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。选择试剂和催化剂以确保成本效益和可扩展性。
化学反应分析
反应类型: 3-(三氟甲基)-9H-咔唑会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成咔唑-3-羧酸衍生物。
还原: 还原反应可以将咔唑核心转化为其相应的二氢咔唑。
取代: 亲电取代反应可以在咔唑环中引入各种官能团。
常用试剂和条件:
氧化: 如在酸性条件下使用高锰酸钾或三氧化铬。
还原: 使用钯碳的催化加氢。
取代: 使用溴进行卤化或使用氯气进行氯化。
主要产物:
氧化: 咔唑-3-羧酸衍生物。
还原: 二氢咔唑衍生物。
取代: 卤代咔唑衍生物。
科学研究应用
化学: 3-(三氟甲基)-9H-咔唑被用作合成各种有机化合物的结构单元。其独特的性质使其在开发新材料和催化剂方面具有价值。
生物学: 在生物学研究中,该化合物因其在药物设计中作为药效团的潜力而受到研究。三氟甲基增强了该化合物的代谢稳定性和生物利用度。
医学: 该化合物在药物开发中表现出前景,特别是在治疗神经系统疾病和癌症方面。其与生物靶标相互作用的能力使其成为药物开发的候选者。
工业: 在工业领域,3-(三氟甲基)-9H-咔唑用于生产有机发光二极管 (OLED) 和其他电子材料。
相似化合物的比较
类似化合物:
- 3-(三氟甲基)苯基咔唑
- 3-(三氟甲基)苯胺
- 3-(三氟甲基)苯
比较: 与其他三氟甲基取代化合物相比,3-(三氟甲基)-9H-咔唑由于存在咔唑核心而表现出独特的性质。这种结构提供了额外的稳定性和电子性质,使其更适合用于有机电子学和制药学应用。 三氟甲基进一步增强了其化学和生物活性,使其区别于其他类似化合物 .
属性
IUPAC Name |
3-(trifluoromethyl)-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFJDDMRCMCZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














